5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine
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Overview
Description
5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine is a chemical compound with the molecular formula C₁₂H₁₇BrN₂O It is a pyrimidine derivative that features a bromine atom at the 5-position and a piperidin-1-yl ethoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyrimidine and piperidine.
Nucleophilic Substitution: The piperidine reacts with 2-chloropyrimidine in the presence of a base such as potassium carbonate to form 2-(piperidin-1-yl)pyrimidine.
Etherification: Finally, the compound undergoes etherification with 2-bromoethanol to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and bases like potassium carbonate.
Bromination: N-bromosuccinimide (NBS) is commonly used for bromination.
Etherification: 2-bromoethanol is used for the etherification step.
Major Products Formed
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Coupling Products: Biaryl compounds when used in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It serves as a building block in the development of pharmaceutical compounds.
Industry: It is used in the production of functional materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(piperidin-1-yl)pyrimidine: Similar structure but lacks the ethoxy group.
5-Bromo-2-(2-pyrrolidin-1-yl-ethoxy)pyrimidine: Similar structure with a pyrrolidine ring instead of piperidine.
Uniqueness
5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine is unique due to the presence of both the bromine atom and the piperidin-1-yl ethoxy group, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H16BrN3O |
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Molecular Weight |
286.17 g/mol |
IUPAC Name |
5-bromo-2-(2-piperidin-1-ylethoxy)pyrimidine |
InChI |
InChI=1S/C11H16BrN3O/c12-10-8-13-11(14-9-10)16-7-6-15-4-2-1-3-5-15/h8-9H,1-7H2 |
InChI Key |
IKAIYDAKUAPESY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCOC2=NC=C(C=N2)Br |
Origin of Product |
United States |
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